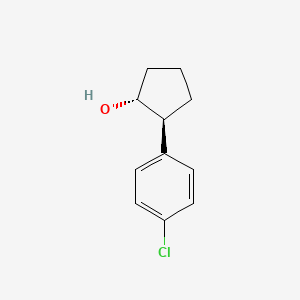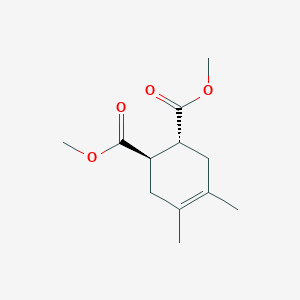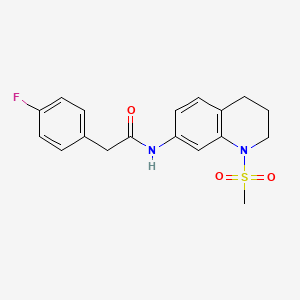![molecular formula C8H11ClO B2880664 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 1511560-68-1](/img/structure/B2880664.png)
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone” is a chemical compound that features a bicyclo[3.1.0]hexane moiety . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are valuable synthetic intermediates due to their high ring strain .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[3.1.0]hexanes include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Compounds
The bicyclo[3.1.0]hexane scaffold is a prevalent feature in many natural products and synthetic bioactive compounds. The synthesis of such compounds, including 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone, often involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method has been used to create molecules with potent bioactivities, such as crispatene and cycloeudesmol, which were isolated from marine sources . These compounds have shown promise in the treatment of psychiatric disorders and cancer, highlighting their significance in medicinal chemistry.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, the compound serves as an important building block due to its highly strained ring system, which makes it a valuable synthetic intermediate . The convergent synthesis approach allows for the creation of bicyclic scaffolds with three contiguous stereocenters, which are crucial in the development of complex organic molecules.
Pharmaceutical Research: Antitumor Agents
Recent studies have explored the use of bicyclo[3.1.0]hexane derivatives as potential antitumor agents. Compounds containing the bicyclo[3.1.0]hexane framework have been evaluated for their antiproliferative activity against various cancer cell lines, with some showing IC50 values in the low micromolar range . This indicates their potential efficacy in cancer treatment.
Chemical Science: Photoredox Catalysis
The compound’s synthesis often employs photoredox catalysis, using organic or iridium photoredox catalysts and blue LED irradiation. This technique has been instrumental in achieving good yields of cyclopropene and cyclopropylaniline derivatives, which are key to the compound’s production . Photoredox catalysis is a growing field in chemical science, offering environmentally friendly and energy-efficient reaction pathways.
Bioactive Compound Development: Spiro-Conjugated Cycles
The compound’s structure allows for the development of spiro-conjugated cycles, which are important in the synthesis of bioactive compounds. These structures are found in a variety of natural products and have significant biological activities, making them targets for drug discovery and development .
Propriétés
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRFPRHIVQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate](/img/structure/B2880583.png)
![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)

![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)

![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)
![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2880596.png)
![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
